Deracoxib - 169590-41-4

Deracoxib

Catalog Number: EVT-266831
CAS Number: 169590-41-4
Molecular Formula: C17H14F3N3O3S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deracoxib is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. [] These drugs are characterized by their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. [] Deracoxib's role in scientific research primarily revolves around its anti-inflammatory and analgesic properties, making it a valuable tool in various in vitro and in vivo studies.

Aspirin

Relevance: Aspirin serves as a comparative compound in several studies evaluating the gastrointestinal safety and efficacy of Deracoxib. These studies demonstrate that Deracoxib, a selective COX-2 inhibitor, exhibits a more favorable gastrointestinal safety profile compared to aspirin. Aspirin has also been shown to have substantial suppressive effects on thyroid hormone concentrations in dogs, while Deracoxib did not show this effect . , , , , ,

Carprofen

Relevance: Carprofen is often used as a comparator to assess the efficacy and safety of Deracoxib in various studies. For instance, one study found that preemptive Deracoxib treatment was more effective in reducing lameness and pain associated with synovitis compared to Carprofen . Additionally, research suggests that both Carprofen and Deracoxib act as COX-1-sparing drugs in vivo, as evidenced by their sparing effect on gastric PGE1 and PGE2 synthesis and platelet TXB2 production . , , , , , ,

Piroxicam

Relevance: Piroxicam is frequently included in studies comparing the efficacy and mechanisms of action of different NSAIDs, including Deracoxib. One study found that both Piroxicam and Deracoxib demonstrated cytotoxic effects on canine osteosarcoma cells in vitro, although there was no evidence of apoptosis induction at the concentrations evaluated , , ,

Etodolac

Relevance: Etodolac is included in several studies comparing the in vivo effects of different NSAIDs, including Deracoxib, on prostanoid production in various tissues of dogs with osteoarthritis . Results indicated that while Carprofen and Deracoxib acted as COX-1 sparing drugs, Etodolac, while also appearing to be COX-1 sparing, seemed to have more variable effects on COX-2 depending on the tissue . , ,

Meloxicam

Relevance: Meloxicam serves as a point of comparison in studies investigating the effects of different NSAIDs on platelet function and hemostasis in dogs. One study concluded that Meloxicam had minimal impact on platelet function at the tested dosages, while Deracoxib led to a slight increase in clot strength . , , , ,

Firocoxib

Relevance: Firocoxib is often compared to Deracoxib in studies evaluating the efficacy of COX-2 inhibitors in managing pain and inflammation associated with osteoarthritis and in the postoperative period following surgery in dogs. , ,

Flunixin Meglumine

Relevance: Flunixin meglumine is used as a comparator in studies investigating the effects of various NSAIDs, including Deracoxib, on the recovery of intestinal barrier function in horses following ischemic injury. Research has shown that while Flunixin meglumine can hinder mucosal recovery, possibly due to its inhibitory effect on both COX isoforms, Deracoxib, being a selective COX-2 inhibitor, might offer a safer alternative ,

Robenacoxib

Relevance: Robenacoxib is studied in comparison to Deracoxib, investigating their effects on equine jejunum recovery following ischemic injury. One study found that while Flunixin meglumine significantly inhibited prostaglandin E2 production and recovery of barrier function, Robenacoxib allowed barrier function to recover and prostaglandin E2 to be produced .

Celecoxib

Relevance: Celecoxib is mentioned alongside Deracoxib in a study highlighting the synthesis of fluoroalkylated pyrazole-based drugs using a novel copper-catalyzed reductive ring-cleavage method . This method offers a regioselective approach to preparing these drugs, including Celecoxib and Deracoxib . ,

Valdecoxib

Relevance: Valdecoxib is mentioned alongside Deracoxib in research related to developing a rapidly dissolving oral formulation for COX-2 inhibitors . The study highlights the potential of this formulation for delivering various COX-2 inhibitors, including Deracoxib and Valdecoxib, with improved patient compliance .

Rofecoxib

Relevance: Similar to Valdecoxib, Rofecoxib is included in a study focusing on formulating a rapidly dissolving oral composition for COX-2 inhibitors . This research emphasizes the potential benefits of such a formulation in improving the delivery of various COX-2 inhibitors, including Deracoxib and Rofecoxib.

Etoricoxib

Relevance: Etoricoxib is mentioned alongside Deracoxib in a study focused on formulating a rapidly dissolving oral composition for COX-2 inhibitors . This research emphasizes the potential benefits of such a formulation in improving the delivery of various COX-2 inhibitors, including Deracoxib and Etoricoxib.

Mavacoxib

Relevance: Mavacoxib is mentioned alongside Deracoxib in a study highlighting the synthesis of fluoroalkylated pyrazole-based drugs using a novel copper-catalyzed reductive ring-cleavage method . This method offers a regioselective approach to preparing these drugs, including Deracoxib and Mavacoxib .

Source and Classification

Deracoxib is synthesized from various chemical precursors and classified as a sulfonamide derivative. Its chemical structure features a benzenesulfonamide moiety, which is integral to its mechanism of action as a selective inhibitor of cyclooxygenase-2 enzymes. The compound has been extensively studied for its pharmacological properties and therapeutic applications in both acute and chronic pain management.

Synthesis Analysis

Methods and Technical Details

The synthesis of deracoxib involves several key steps, typically employing a three-step reaction process. The preparation method includes:

  1. Reaction of 2-fluorobenzyl ether with acetyl chloride: This step is conducted in the presence of an acid catalyst using dichloromethane as the solvent, yielding 3-fluoro-4-methoxyacetophenone.
  2. Formation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione: The acetophenone undergoes a reaction with ethyl difluoroacetate, again in dichloromethane.
  3. Final reaction with p-sulfonamide phenylhydrazine: This step involves refluxing the previous product in ethanol to produce deracoxib, achieving yields around 87% .

The choice of solvents and reagents plays a crucial role in optimizing yield and minimizing toxicity during synthesis.

Molecular Structure Analysis

Structure and Data

Deracoxib has a complex molecular structure characterized by the following formula:

  • Chemical Formula: C17_{17}H16_{16}F2_{2}N2_{2}O3_{3}S
  • Molecular Weight: 348.38 g/mol

The structure includes:

  • A benzenesulfonamide group,
  • A difluoromethyl group,
  • A methoxyphenyl substituent.

The molecular geometry allows for selective binding to cyclooxygenase enzymes, enhancing its anti-inflammatory properties.

Chemical Reactions Analysis

Reactions and Technical Details

Deracoxib primarily functions through its interaction with cyclooxygenase enzymes. The following reactions are notable:

  1. Inhibition of Cyclooxygenase-2: Deracoxib selectively binds to the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
  2. Potential Modulation of TRPV3 Channels: Recent studies indicate that deracoxib may also modulate transient receptor potential vanilloid 3 channels, contributing to its analgesic effects .

These reactions highlight deracoxib's dual role in managing pain through both anti-inflammatory pathways and modulation of sensory neuron activity.

Mechanism of Action

Process and Data

Deracoxib's mechanism of action involves selective inhibition of cyclooxygenase-2, which leads to decreased production of pro-inflammatory prostaglandins. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2. The process can be summarized as follows:

  1. Binding to Cyclooxygenase-2: Deracoxib binds to the active site of cyclooxygenase-2.
  2. Prevention of Prostaglandin Synthesis: By inhibiting this enzyme, deracoxib reduces the synthesis of prostaglandins involved in pain signaling and inflammation.

This mechanism underlies its efficacy in treating conditions characterized by inflammation and pain.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deracoxib exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline solid.
  • Melting Point: Approximately 123°C–125°C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

These properties are critical for its formulation into pharmaceutical products.

Applications

Scientific Uses

Deracoxib is primarily used in veterinary medicine for:

  • Management of Pain: Effective for acute pain relief post-surgery or due to injury.
  • Treatment of Osteoarthritis: Provides long-term management for chronic conditions in dogs.

Research continues into its broader applications, including potential use in human medicine for similar inflammatory conditions due to its selective inhibition profile.

Properties

CAS Number

169590-41-4

Product Name

Deracoxib

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F

Solubility

Soluble in DMSO

Synonyms

4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
deracoxi

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.